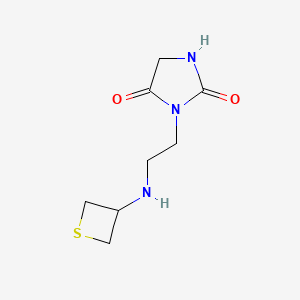
3-(2-(Thietan-3-ylamino)ethyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(Thietan-3-ylamino)ethyl)imidazolidine-2,4-dione is a compound that belongs to the class of imidazolidine-2,4-dione derivatives. These compounds are known for their diverse biological activities, including antibacterial, anticonvulsant, and anti-inflammatory properties . The presence of both imidazolidine and thietan rings in its structure makes it a unique and interesting molecule for scientific research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Thietan-3-ylamino)ethyl)imidazolidine-2,4-dione can be achieved through multi-component reactions (MCRs) such as the Knoevenagel condensation . In one approach, the reaction involves the use of 2 equivalents of 2 or 4-hydroxybenzaldehydes and 1 equivalent of dihaloalkane or dihalobenzyl in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base . The reaction proceeds through a two-directional S_N2 mechanism, resulting in the formation of the desired product .
Industrial Production Methods
the principles of green chemistry, such as the use of heterogeneous catalysts and environmentally friendly solvents, can be applied to scale up the synthesis . For example, β-cyclodextrin-SO₃H has been used as a biopolymer-based solid acid catalyst in water, providing a safe and greener reaction pathway with high yield and easy isolation of the product .
Chemical Reactions Analysis
Types of Reactions
3-(2-(Thietan-3-ylamino)ethyl)imidazolidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄
Reduction: NaBH₄, LiAlH₄
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thietan ring can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(2-(Thietan-3-ylamino)ethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, its anticonvulsant activity is attributed to its binding affinity towards the voltage-gated sodium channel inner pore (VGCIP), which plays a crucial role in the propagation of neuronal signals . The compound’s antibacterial activity is linked to its ability to inhibit the active sites of bacterial proteins, such as those found in Staphylococcus aureus and Escherichia coli .
Comparison with Similar Compounds
Similar Compounds
Imidazolidine-2,4-dione derivatives: These compounds share the imidazolidine-2,4-dione core and exhibit similar biological activities, such as anticonvulsant and antibacterial properties.
Thiazolidine-2,4-dione derivatives: These compounds contain a thiazolidine ring and are known for their anti-inflammatory and antidiabetic activities.
Uniqueness
3-(2-(Thietan-3-ylamino)ethyl)imidazolidine-2,4-dione is unique due to the presence of both imidazolidine and thietan rings in its structure. This dual-ring system enhances its biological activities and provides a versatile scaffold for the development of new therapeutic agents .
Properties
Molecular Formula |
C8H13N3O2S |
|---|---|
Molecular Weight |
215.28 g/mol |
IUPAC Name |
3-[2-(thietan-3-ylamino)ethyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C8H13N3O2S/c12-7-3-10-8(13)11(7)2-1-9-6-4-14-5-6/h6,9H,1-5H2,(H,10,13) |
InChI Key |
BTPLFYVMWGDBIE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)NCCN2C(=O)CNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (3-amino-1-oxaspiro[3.3]heptan-6-yl)carbamate](/img/structure/B13321984.png)
![2-(Piperazin-1-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin+](/img/structure/B13321985.png)
![2-{[(Benzyloxy)carbonyl]amino}-4,4-dimethylpentanoic acid](/img/structure/B13321993.png)
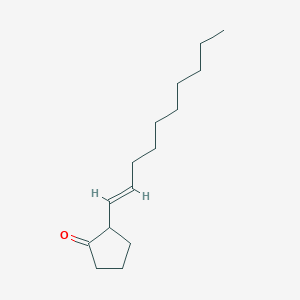
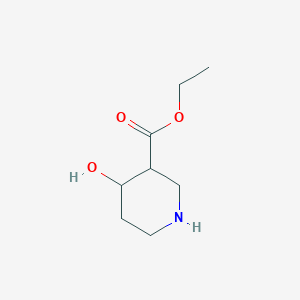
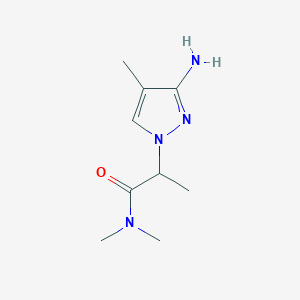
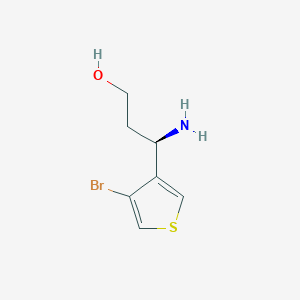
![4-Methyl-6',7'-dihydro-5'H-spiro[cyclopentane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13322023.png)
![1-[5-(1H-Imidazol-1-YL)pyridin-2-YL]propan-1-one](/img/structure/B13322031.png)
![2-[(Dimethylamino)methylidene]-4-ethylcyclohexan-1-one](/img/structure/B13322035.png)
![1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13322037.png)
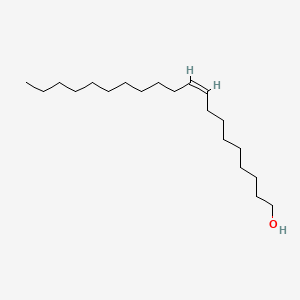
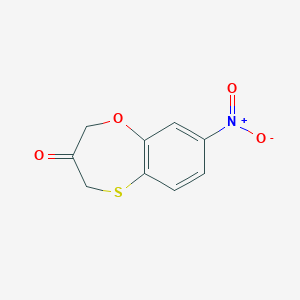
![2-[(But-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13322050.png)
